molecular formula C18H20N4OS B415632 5-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOLE

5-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOLE

Cat. No.: B415632
M. Wt: 340.4g/mol
InChI Key: SSBMXZRJCLERIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOLE is a complex organic compound known for its unique chemical structure and properties. This compound features a tetraazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The presence of the phenyl and dimethylphenoxy groups adds to its complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOLE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dimethylphenol with ethylene oxide to form 2-(3,4-dimethylphenoxy)ethanol. This intermediate is then reacted with thionyl chloride to produce 2-(3,4-dimethylphenoxy)ethyl chloride. The final step involves the reaction of this intermediate with 1-(4-methylphenyl)-1H-tetraazole-5-thiol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOLE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

5-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOLE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the tetraazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1-phenyl-1H-tetraazole
  • 5-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1-(4-chlorophenyl)-1H-tetraazole
  • 5-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1-(4-fluorophenyl)-1H-tetraazole

Uniqueness

5-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOLE stands out due to its specific combination of functional groups, which confer unique reactivity and potential biological activity. The presence of both the sulfanyl and tetraazole groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H20N4OS

Molecular Weight

340.4g/mol

IUPAC Name

5-[2-(3,4-dimethylphenoxy)ethylsulfanyl]-1-(4-methylphenyl)tetrazole

InChI

InChI=1S/C18H20N4OS/c1-13-4-7-16(8-5-13)22-18(19-20-21-22)24-11-10-23-17-9-6-14(2)15(3)12-17/h4-9,12H,10-11H2,1-3H3

InChI Key

SSBMXZRJCLERIB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)SCCOC3=CC(=C(C=C3)C)C

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)SCCOC3=CC(=C(C=C3)C)C

Origin of Product

United States

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